N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a cyano group, a thienyl ring, a difluoromethyl group, and a dihydrocyclopenta[c]pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 3-cyano-4,5-dimethylthiophene and 3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazole. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thienyl or pyrazole derivatives with cyano or difluoromethyl groups. Examples include:
- 3-cyano-4,5-dimethylthiophene derivatives
- Difluoromethyl-substituted pyrazoles
Uniqueness
The uniqueness of N1-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H16F2N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C16H16F2N4OS/c1-8-9(2)24-16(11(8)6-19)20-13(23)7-22-12-5-3-4-10(12)14(21-22)15(17)18/h15H,3-5,7H2,1-2H3,(H,20,23) |
InChI Key |
QLNGAQQNAXMUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)F)C |
Origin of Product |
United States |
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